molecular formula C30H59O10P B1211164 Dilauroyl phosphatidylglycerol CAS No. 63644-55-3

Dilauroyl phosphatidylglycerol

Cat. No. B1211164
CAS RN: 63644-55-3
M. Wt: 610.8 g/mol
InChI Key: LHCZDUCPSRJDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dilauroyl phosphatidylglycerol is a phosphatidylglycerol in which the phosphatidyl acyl groups are both lauroyl. It is a phosphatidylglycerol and a dodecanoate ester. It derives from a dodecanoic acid.

Scientific Research Applications

Molecular Recognition and Biomedical Applications

Dilauroyl phosphatidylglycerol (DLPG) has been identified as a key component in molecular recognition processes. Yanez Arteta et al. (2014) demonstrated that nucleolipid surface complexes of 1,2-dilauroyl-sn-glycero-3-phosphatidyladenosine nucleolipid with cationic poly(amidoamine) dendrimers can selectively bind DNA, including oligonucleotides. This finding has significant implications for biomedical and bioanalytic devices, as well as for drug delivery systems based on nucleic acids (Yanez Arteta et al., 2014).

Lipid Bilayer Formation and Properties

Research by Ritter et al. (2013) explored the spontaneous formation of distinct lipid rafts and asymmetric bilayers using mixtures of various phosphatidylcholine lipids, including 1,2-dilauroyl-sn-glycero-3-phosphocholine. This study highlights the ability of DLPG to form asymmetric lipid bilayers, which is crucial for understanding cell membrane dynamics and the development of lipid-based drug delivery systems (Ritter et al., 2013).

Skin Penetration-Enhancing Effects

Sakdiset et al. (2018) conducted a study to identify phospholipids for designing liposome preparations with high skin penetration-enhancing effects. They found that liposomes containing DLPG showed high penetration-enhancing ratios, suggesting that DLPG is a promising candidate for topical drug delivery formulations (Sakdiset et al., 2018).

properties

CAS RN

63644-55-3

Product Name

Dilauroyl phosphatidylglycerol

Molecular Formula

C30H59O10P

Molecular Weight

610.8 g/mol

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate

InChI

InChI=1S/C30H59O10P/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2/h27-28,31-32H,3-26H2,1-2H3,(H,35,36)

InChI Key

LHCZDUCPSRJDJT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC

synonyms

1,2-didodecanoyl-glycero-3-phosphocholine
1,2-didodecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
diC(12)PG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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